molecular formula C7H9N3O B177657 2-Aminobenzamide oxime CAS No. 16348-49-5

2-Aminobenzamide oxime

Cat. No.: B177657
CAS No.: 16348-49-5
M. Wt: 151.17 g/mol
InChI Key: CFZHYRNQLHEHJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino Benzamidoxime can be synthesized through the reaction of benzamidoxime with ammonia under specific conditions. The reaction typically involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The reaction rate is dependent on pH, indicating that protonated benzamidoxime is involved in the formation of Schiff bases as an internal generalized acid . Substituents on the aromatic ring can increase the alkalinity of the aromatic amine, thus speeding up the reaction .

Industrial Production Methods: While specific industrial production methods for 2-Amino Benzamidoxime are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The compound is typically produced in controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

2-Amino Benzamidoxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-Amino Benzamidoxime is unique due to its rapid reaction with aldehydes to form stable dihydroquinazoline derivatives . Similar compounds include:

    Benzamidoxime: Shares similar reactivity but lacks the amino group.

    2-Aminobenzamide: Similar structure but different reactivity due to the absence of the oxime group.

    Benzamidine: Similar structure but different functional groups and reactivity.

Properties

CAS No.

16348-49-5

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-amino-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)

InChI Key

CFZHYRNQLHEHJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=NO)N)N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/N)N

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)N

Appearance

Assay:≥97%A crystalline solid

Synonyms

2-amino-N-hydroxy-benzenecarboximidamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the possible products obtained during the cyclization of 2-aminobenzamide oxime derivatives?

A1: The cyclization of this compound derivatives can lead to different heterocyclic compounds depending on the reaction conditions, particularly the pH of the medium [, ]. Possible products include:

    Q2: Can you provide an example of a specific reaction where the pH influences the cyclization outcome of a this compound derivative?

    A2: While the provided abstracts don't detail specific reaction conditions, the research indicates that the cyclization of a monoacyl this compound can result in different products depending on the pH []. For instance, under acidic conditions, the reaction might favor the formation of the 2-aminobenzimidazole ring. Conversely, under basic conditions, the reaction might preferentially yield the 4-amino-2-phenylquinazoline 3-oxide. The exact experimental conditions and substituents on the this compound derivative will ultimately dictate the product distribution.

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